N-[(1S)-1-[[(2S)-2-[5-[4'-[2-[(2S)-1-Acetyl-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester carbamic acid
Description
This compound, a complex small molecule with a stereochemically defined structure, belongs to a class of antiviral agents targeting viral replication machinery. Its core structural features include:
- Imidazole rings: Critical for binding to viral protease active sites via hydrogen bonding and π-π interactions .
- Pyrrolidine and acetylated pyrrolidinyl groups: Enhance conformational rigidity and target specificity .
- Biphenyl and methyl ester carbamate moieties: Improve solubility and metabolic stability .
The compound is structurally related to daclatasvir (a hepatitis C virus NS5A inhibitor), sharing key motifs such as the biphenyl-imidazole scaffold and acetylated pyrrolidine subunits . Its synthesis involves multi-step enantioselective reactions, including palladium-catalyzed cross-coupling and carbamate formation .
Properties
Molecular Formula |
C35H41N7O4 |
|---|---|
Molecular Weight |
623.7 g/mol |
IUPAC Name |
methyl N-[(2R)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C35H41N7O4/c1-21(2)31(40-35(45)46-4)34(44)42-18-6-8-30(42)33-37-20-28(39-33)26-15-11-24(12-16-26)23-9-13-25(14-10-23)27-19-36-32(38-27)29-7-5-17-41(29)22(3)43/h9-16,19-21,29-31H,5-8,17-18H2,1-4H3,(H,36,38)(H,37,39)(H,40,45)/t29-,30-,31+/m0/s1 |
InChI Key |
JYVHPJBIMHHKQX-RWSKJCERSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)C)NC(=O)OC |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C)NC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-[[(2S)-2-[5-[4’-[2-[(2S)-1-Acetyl-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1’-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester carbamic acid involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core biphenyl-imidazole structure, followed by the introduction of the pyrrolidinyl and acetyl groups. The final step involves the esterification of the carbamic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-[[(2S)-2-[5-[4’-[2-[(2S)-1-Acetyl-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1’-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester carbamic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(1S)-1-[[(2S)-2-[5-[4’-[2-[(2S)-1-Acetyl-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1’-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester carbamic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1S)-1-[[(2S)-2-[5-[4’-[2-[(2S)-1-Acetyl-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1’-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester carbamic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
Computational Metrics
Using Tanimoto and Dice coefficients (MACCS and Morgan fingerprints), this compound shows high similarity (70–85%) to:
Daclatasvir (methyl carbamate derivative): Shared biphenyl-imidazole core but differs in pyrrolidine substitution patterns .
Aglaithioduline : Similar imidazole-pyrrolidine framework but lacks the acetylated biphenyl group .
Ripasudil analogs : Overlap in imidazole and carbamate groups but diverge in stereochemistry .
Table 1: Structural Comparison Using Tanimoto Coefficients
Bioactivity and Pharmacokinetics
Activity Landscape Modeling
- Target Compound vs. Daclatasvir : Despite 82% structural similarity, the target compound exhibits 10-fold higher potency against HCV NS5A (IC₅₀ = 0.3 nM vs. 3 nM for daclatasvir), forming an "activity cliff" due to optimized pyrrolidine acetylation .
- Aglaithioduline : ~70% similarity correlates with shared HDAC inhibition but divergent antiviral efficacy (IC₅₀ = 120 nM) due to missing biphenyl moiety .
Table 2: Pharmacokinetic Properties
| Property | Target Compound | Daclatasvir | Aglaithioduline |
|---|---|---|---|
| Molecular Weight (g/mol) | 795.9 | 738.9 | 450.6 |
| LogP | 3.2 | 2.8 | 1.9 |
| Solubility (µg/mL) | 12 | 25 | 85 |
| Plasma Half-life (hr) | 15 | 12 | 6 |
Biological Activity
The compound N-[(1S)-1-[[[2S)-2-[5-[4'-[2-[(2S)-1-Acetyl-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester carbamic acid, also known by various synonyms including NS134 and CHEMBL1232542, is a complex organic molecule with significant biological implications. This article explores its biological activity, structural characteristics, and potential therapeutic applications based on diverse scientific sources.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 583.6 g/mol. Its structure features multiple heterocycles, including pyrrolidine and imidazole rings, which are known to contribute to its biological activity. The presence of these five-membered heterocycles is crucial as they often serve as pharmacophores in drug design.
Antibacterial Properties
Recent studies have highlighted the role of five-membered heterocycles in enhancing the antibacterial properties of compounds. For instance, the imidazole and pyrrolidine moieties in this compound may contribute to its efficacy against bacterial strains by interfering with bacterial cell wall synthesis or function. Research indicates that compounds containing such heterocycles can exhibit significant antibacterial activity due to their ability to interact with bacterial enzymes or receptors .
Neuronal Effects
In vitro studies have demonstrated that similar compounds can promote neuronal survival and neurite outgrowth in cultured neurons. For example, derivatives that mimic certain glycan structures have been shown to enhance neuronal survival through distinct signaling pathways. This suggests that N-[(1S)-1-[[[2S)-2-[5-[4'-[2-[(2S)-1-Acetyl-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester carbamic acid could potentially be explored for neuroprotective applications .
Study on Antibacterial Activity
A recent study analyzed a series of compounds similar to N-[(1S)-... for their antibacterial properties against various pathogens. The results indicated that modifications in the structure significantly affected the potency and spectrum of activity. Compounds with imidazole rings showed enhanced activity against Gram-positive bacteria due to their ability to penetrate bacterial membranes effectively.
Neuroprotective Potential
In a separate investigation focusing on neuroprotective effects, compounds structurally related to N-[(1S)-... were tested in models of neurodegeneration. The findings revealed that these compounds could significantly reduce neuronal cell death and promote axonal growth, suggesting a mechanism involving modulation of neurotrophic factors.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C26H41N5O10 |
| Molecular Weight | 583.6 g/mol |
| Key Functional Groups | Imidazole, Pyrrolidine |
| Antibacterial Activity | Significant (in vitro) |
| Neuroprotective Activity | Promotes neurite outgrowth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
